Technical Monograph: 3-Chloro-4-fluorobenzoyl Chloride
Technical Monograph: 3-Chloro-4-fluorobenzoyl Chloride
The following technical guide is structured as an advanced whitepaper designed for researchers in medicinal chemistry and process development.
Strategic Reagent for Privileged Scaffold Synthesis in Drug Discovery
Executive Summary
3-Chloro-4-fluorobenzoyl chloride (CAS: 65055-17-6) is a high-value electrophilic intermediate used extensively in the synthesis of small-molecule therapeutics and agrochemicals. Distinguished by its specific halogenation pattern—a para-fluorine atom for metabolic blockade and a meta-chlorine atom for lipophilic tuning—this acid chloride serves as a critical building block for installing the 3-chloro-4-fluorobenzoyl pharmacophore. This moiety is prevalent in kinase inhibitors, gap-junction modulators (e.g., Tonabersat), and next-generation antitubercular agents. This guide provides a comprehensive technical profile, validated synthetic protocols, and safety frameworks for handling this corrosive, moisture-sensitive reagent.
Physicochemical Profile & Identity
Identity:
-
CAS Number: 65055-17-6
-
Molecular Formula: C₇H₃Cl₂FO
-
Molecular Weight: 193.00 g/mol
-
SMILES: ClC1=C(F)C=CC(=C1)C(Cl)=O
Key Physical Properties:
| Property | Value | Context for Process Development |
|---|---|---|
| Appearance | Colorless to light yellow liquid | Discoloration indicates hydrolysis or photo-degradation.[4] |
| Boiling Point | 222 °C (760 mmHg) | High boiling point allows for high-temperature reactions without solvent loss, but requires vacuum for distillation. |
| Density | 1.46 g/mL (25 °C) | Significantly denser than water/organic solvents; impacts phase separation in biphasic washes. |
| Refractive Index |
Synthetic Utility & Mechanistic Rationale[2][4][5][6][7]
The "Privileged" Halogenation Pattern
The utility of 3-chloro-4-fluorobenzoyl chloride stems from the specific electronic and steric properties of its benzene ring substituents. In drug design, this motif is not accidental but engineered for specific biological outcomes:
-
Para-Fluorine (
-F):-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Placing fluorine at the para position blocks Cytochrome P450-mediated hydroxylation, a common metabolic clearance pathway for aromatic rings.
-
Electronic Effect: Fluorine is highly electronegative, withdrawing electron density inductively (
), which increases the acidity of the amide proton in the final product, potentially strengthening hydrogen bond interactions with target proteins.
-
-
Meta-Chlorine (
-Cl):-
Lipophilicity: The chlorine atom significantly increases
, enhancing membrane permeability. -
Steric Fill: The chlorine atom (Van der Waals radius ~1.75 Å) is often used to fill hydrophobic pockets within enzyme active sites (e.g., kinase ATP-binding pockets) to improve selectivity.
-
Core Reactivity: Nucleophilic Acyl Substitution
The carbonyl carbon of the acid chloride is highly electrophilic due to the inductive withdrawal of the chlorine leaving group and the electron-deficient aromatic ring.
Primary Reaction Types:
-
Amidation: Reaction with primary/secondary amines to form benzamides (e.g., Tonabersat synthesis).
-
Esterification: Reaction with alcohols/phenols to form benzoates.
-
Friedel-Crafts Acylation: Reaction with arenes (catalyzed by
) to form diaryl ketones.
Case Study: Synthesis of Tonabersat (SB-220453)
Tonabersat is a gap-junction modulator investigated for migraine and epilepsy treatment. Its synthesis demonstrates the critical role of 3-chloro-4-fluorobenzoyl chloride in late-stage functionalization.
Reaction Context: The acid chloride is used to acylate a chiral aminoalcohol intermediate.[1] This step is stereospecific and requires careful control of pH and temperature to prevent racemization or side reactions.
Figure 1: Acylation step in the synthesis of Tonabersat. The acid chloride installs the lipophilic tail required for receptor binding.
Experimental Protocol: Standardized Amide Coupling
Objective: Synthesis of a 3-chloro-4-fluorobenzamide derivative from a primary amine. Scale: 10 mmol basis.
Materials
-
Reagent: 3-Chloro-4-fluorobenzoyl chloride (1.93 g, 10 mmol, 1.0 equiv).
-
Substrate: Primary Amine (
) (10 mmol, 1.0 equiv). -
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.5–2.0 equiv). -
Solvent: Dichloromethane (DCM) (anhydrous, 40 mL).
Procedure
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the Primary Amine (10 mmol) and Triethylamine (15 mmol) in anhydrous DCM (30 mL).
-
Cooling: Cool the solution to 0 °C using an ice/water bath.
-
Addition: Dissolve 3-Chloro-4-fluorobenzoyl chloride (10 mmol) in DCM (10 mL). Add this solution dropwise to the reaction flask over 15 minutes. Note: Exothermic reaction.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor progress via TLC or LC-MS (Target mass:
). -
Workup:
-
Quench with water (20 mL).
-
Wash the organic layer with 1M HCl (2 × 20 mL) to remove unreacted amine/base.
-
Wash with saturated
(20 mL) to remove any hydrolyzed benzoic acid. -
Wash with Brine (20 mL), dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (Silica gel).
Handling, Stability & Safety (E-E-A-T)
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe burns).
-
Water Reactivity: Hydrolyzes rapidly to release Hydrochloric Acid (HCl) gas and 3-chloro-4-fluorobenzoic acid.
Storage Protocol:
-
Atmosphere: Store strictly under inert gas (Argon/Nitrogen).
-
Temperature: Refrigerate (2–8 °C) to minimize thermal decomposition.
-
Container: Teflon-lined caps are required; avoid rubber septa which can degrade over time upon exposure to acid chloride fumes.
Emergency Response:
-
In case of hydrolysis: If the liquid turns cloudy or deposits white crystals, it has hydrolyzed to the benzoic acid. It can be re-activated by refluxing with Thionyl Chloride (
), though purchasing fresh reagent is recommended for GMP applications.
References
-
Synthesis of Tonabersat: Chan, W. N., et al. "Identification of (–)-cis-6-acetyl-4S-(3-chloro-4-fluorobenzoylamino)-3,4-dihydro-2,2-dimethyl-2H-benzo[b]pyran-3S-ol as a potential antimigraine agent."[1] Journal of Medicinal Chemistry 39.20 (1996).
-
Tonabersat Patent: "Benzopyran derivatives and their use as pharmaceuticals." Patent WO1995034545.
-
Physical Properties & Safety: National Center for Biotechnology Information. "PubChem Compound Summary for CID 2736548, 3-Chloro-4-fluorobenzoyl chloride." PubChem.
-
PHGDH Inhibitor Discovery: Unterlass, J. E., et al. "Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery." Oncotarget 9.17 (2018): 13139.
-
Synthesis Method (Patent): "Preparation method for 4-fluorobenzoyl chloride and derivatives." Patent CN104098464A.[5]
Sources
- 1. Portico [access.portico.org]
- 2. US6187952B1 - Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination - Google Patents [patents.google.com]
- 3. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
